

semaxanib tyrosine kinase inhibitor

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Semaxinib

CAS No.: 204005-46-9

Cat. No.: S548161

Get Quote

Mechanism of Action & Selectivity

Semaxanib functions as a potent and selective ATP-competitive inhibitor of the VEGFR2 tyrosine kinase domain [1] [2]. It reversibly inhibits ATP binding, thereby blocking VEGF-stimulated signaling that drives endothelial cell proliferation, migration, and survival, leading to a reduction in tumor microvasculature [2].

The table below summarizes its primary kinase inhibition profile and key physicochemical properties:

Property	Description
Primary Target	VEGFR2 (Flk-1/KDR) [2]
IC ₅₀ for VEGFR2	1.23 μM (cell-free assay); 0.04 μM in VEGF-driven HUVEC mitogenesis [2]
Selectivity	20-fold greater selectivity for VEGFR2 over PDGFRβ. No significant activity against InsR, EGFR, or FGFR [2].
Molecular Weight	238.28 g/mol [2]
Chemical Formula	C ₁₅ H ₁₄ N ₂ O [2]
CAS Number	204005-46-9 [2]

Key Experimental Models & Protocols

Research on semaxanib has utilized a range of *in vitro* and *in vivo* models to establish its efficacy and understand its mechanism.

In Vitro Assays

- **Kinase Activity Assay:** Solubilized membranes from engineered cells (e.g., 3T3 Flk-1) were added to ELISA plates pre-coated with an anti-Flk-1 antibody. After adding serial dilutions of semaxanib and ATP to induce autophosphorylation, the amount of phosphorylated tyrosine was quantified using a biotinylated anti-phosphotyrosine antibody and a colorimetric readout [2].
- **Cell Proliferation (MTT/SRB Assay):** The anti-proliferative effect on endothelial or tumor cell lines (e.g., HUVECs, C6 glioma) was measured. Cells were plated and treated with serially diluted semaxanib. After incubation (e.g., 96 hours), cell viability was measured using sulforhodamine B (SRB) or MTT, and IC₅₀ values were calculated via curve fitting [2] [3].

In Vivo Models

- **Mouse Xenograft Models:** Semaxanib was evaluated in rodent models with implanted tumors (e.g., C6 glioma in hindflank or colon). The compound was typically administered intraperitoneally daily. Tumor growth was inhibited by **62%** at 3 mg/kg/day and by **92%** at 25 mg/kg/day, primarily through a dramatic decrease in newly formed tumor microvasculature [2].

Clinical Trial Experience and Discontinuation

Semaxanib advanced to clinical trials but was ultimately discontinued. Key findings from phase I studies are summarized below:

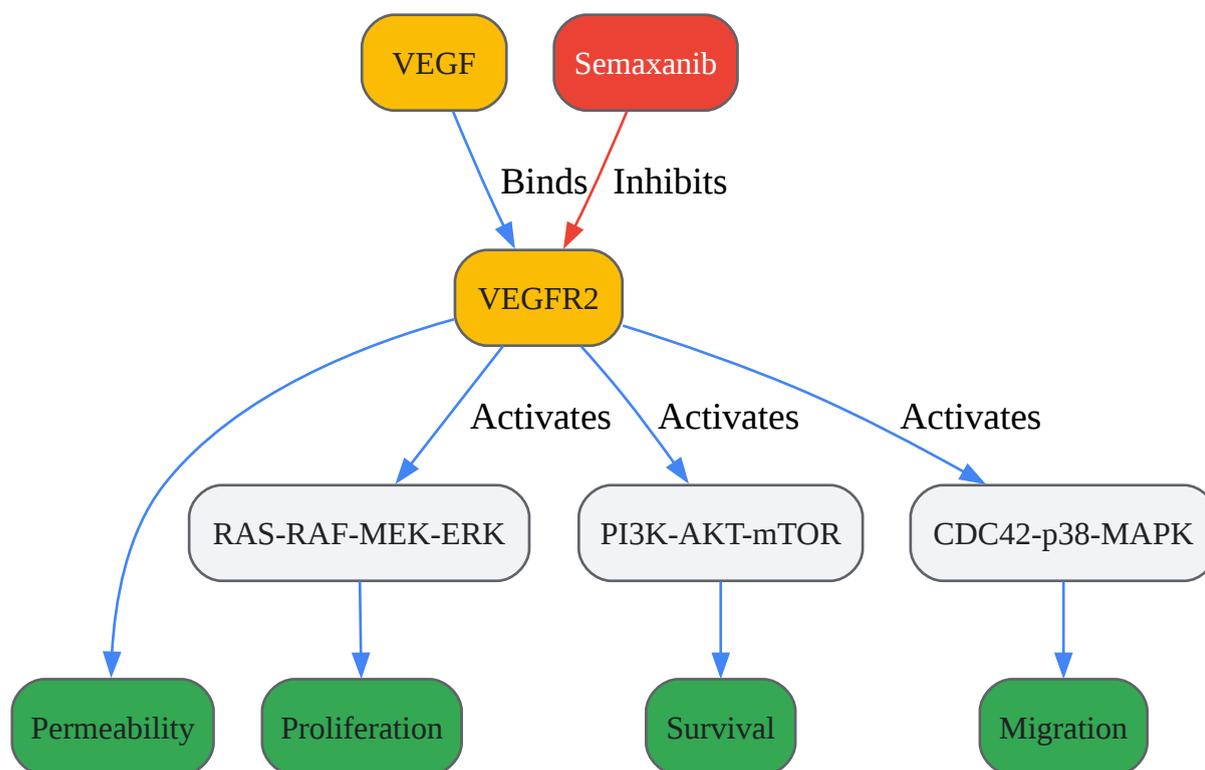
Trial Aspect	Findings
Dosing	Administered twice weekly by IV infusion; recommended phase II dose was 145 mg/m² [4].

Trial Aspect	Findings
Pharmacokinetics	Exhibited linear PK up to 145 mg/m ² , with a large volume of distribution, rapid clearance, and significant inter-patient variability [4].
Tolerability	Generally well-tolerated. Common toxicities included headache, vomiting, diarrhea, abdominal cramping, anemia, and nausea [4] [5].
Combination Therapy	A phase I study combined with irinotecan in colorectal cancer showed the full doses of both agents could be administered together, with two partial responses observed in nine evaluable patients [5].
Discontinuation Reason	Development was halted due to lack of efficacy in subsequent phase III trials and the challenging twice-weekly intravenous administration schedule [1] [6] [5].

Legacy and Research Applications

Despite its clinical discontinuation, semaxanib's development paved the way for subsequent, more successful VEGFR inhibitors like **sunitinib** [6]. It remains a valuable tool compound in research, for instance, in recent studies (2025) investigating the mechanisms of VEGFR inhibitor-related heart failure (VirHF), where it is used to model cardiotoxicity in mice [7].

The following diagram illustrates the primary VEGF/VEGFR2 signaling pathway targeted by semaxanib and the key downstream effects it inhibits:



Click to download full resolution via product page

VEGF/VEGFR2 signaling pathway and semaxanib inhibition mechanism.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenesis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
2. Semaxinib | VEGFR | TargetMol [targetmol.com]
3. Synthesis, X-ray Single-Crystal Analysis, and In Vitro and ... [mdpi.com]
4. A Phase I study of the angiogenesis inhibitor SU5416 ... [nature.com]

5. A Phase I study of escalating doses of the tyrosine kinase ... [scholars.duke.edu]

6. Semaxanib - an overview | ScienceDirect Topics [sciencedirect.com]

7. elucidating VEGF(R) inhibitor-related heart failure in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [semaxanib tyrosine kinase inhibitor]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548161#semaxanib-tyrosine-kinase-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com